Paracetamol sulfate potassium salt
Overview
Description
Paracetamol sulfate potassium salt is an aminophenol derivative. It functions as an analgesic and antipyretic drug, which has a weak inflammatory effect . It is used as a standard for HPLC assays of acetaminophen .
Synthesis Analysis
The synthesis of Paracetamol sulfate potassium salt involves several steps. The British Pharmacopoeia method for the analysis of paracetamol involves heating it under reflux with 1 mol dm -3 sulfuric acid . This is a straightforward, acid-catalyzed, hydrolysis of an amide to an amine and a carboxylic acid .Molecular Structure Analysis
The molecular formula of Paracetamol sulfate potassium salt is C8H8KNO5S . Its molecular weight is 269.32 g/mol .Chemical Reactions Analysis
Paracetamol sulfate potassium salt is used in the development of a surface-enhanced Raman scattering (SERS) methodology in conjunction with chemometrics to quantify the amount of paracetamol and its main primary metabolites .Physical And Chemical Properties Analysis
Paracetamol sulfate potassium salt is a white to off-white solid . It is soluble in water . Its melting point is 163 °C .Scientific Research Applications
Paracetamol and similar drugs can lead to decreased serum sulfate concentrations, which might affect the synthesis of cartilage glycosaminoglycans and potentially interfere with the pressure-resistant functions of cartilage (Kraan et al., 1988).
Acetaminophen use is associated with the depletion of sulfated sex hormones. This impact raises concerns about its effect on hormonal homeostasis and suggests modifications in the understanding of its mechanism of action in pain management (Cohen et al., 2018).
A method for determining paracetamol and its glucuronide and sulfate metabolites in the urine of HIV+/AIDS patients has been developed, indicating its use as a probe to determine phase II metabolism in this population (Di Girolamo et al., 1998).
Paracetamol's mechanism of action involves multiple metabolic pathways, influencing various systems such as cyclooxygenases, endocannabinoid system, and serotonergic pathways, among others (Przybyła et al., 2020).
Uncommon metabolites of paracetamol have been identified through in vitro polymerization and nitration reactions, contributing to a deeper understanding of its metabolic pathways (Trettin et al., 2014).
Integrated-electrochemical approaches using photovoltaic energy have been explored for detecting and treating paracetamol in water, highlighting environmental concerns and treatment methods (Henrique et al., 2020).
Genetic differences in paracetamol metabolism, suggesting variations in susceptibility to toxicity and pain alleviation, have been studied, emphasizing the importance of pharmacogenetic profiles (Zhao & Pickering, 2011).
The electrochemical oxidation of paracetamol in water, focusing on the effect of pH, electrolyte concentration, and current density, has been investigated, providing insights into methods for removing this micropollutant from water (Periyasamy & Muthuchamy, 2018).
A multimatrix method has been developed for the determination of paracetamol and its metabolites in animal tissues, highlighting its use in veterinary medicine and the importance of monitoring paracetamol residues in different species (Pietruk et al., 2021).
Safety And Hazards
Future Directions
The demand for rapid and sensitive analytical techniques to accurately monitor the abuse of OTC drugs has significantly risen . In this context, Paracetamol sulfate potassium salt has been used in the development of a surface-enhanced Raman scattering (SERS) methodology for the quantification of paracetamol and its main primary metabolites . This represents a promising direction for future research and development.
properties
IUPAC Name |
potassium;(4-acetamidophenyl) sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S.K/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYPYWFCUWHZMZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8KNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10066-90-7 (Parent) | |
Record name | Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032113410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40185901 | |
Record name | Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Paracetamol sulfate potassium salt | |
CAS RN |
32113-41-0 | |
Record name | Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032113410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Paracetamol sulfate potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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